(S)-1-Boc-4-Hydroxy-2-pyrrolidinone

Description

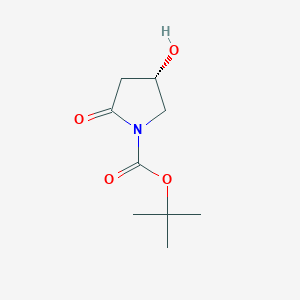

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVYWSACSIYEDN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649822 | |

| Record name | tert-Butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320343-58-6 | |

| Record name | tert-Butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 320343-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone: A Cornerstone Chiral Building Block

Abstract

(S)-1-Boc-4-hydroxy-2-pyrrolidinone is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents. Its rigid, stereochemically defined structure provides a valuable scaffold for the development of novel therapeutics, including antibiotics and antidepressant agents.[1][2][3] This in-depth technical guide provides a comprehensive overview of the prevailing synthetic strategies for this crucial intermediate, with a particular focus on the diastereoselective reduction of a prochiral ketone precursor. As a Senior Application Scientist, this guide is structured to not only present robust protocols but also to elucidate the underlying chemical principles that govern the efficiency and stereochemical outcome of the synthesis. We will delve into the mechanistic nuances of key transformations, present comparative data to inform methodological choices, and provide detailed, actionable experimental procedures for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[4] The introduction of stereocenters onto this five-membered ring dramatically expands the accessible chemical space and allows for precise three-dimensional interactions with biological targets. This compound, with its defined stereochemistry at the C4 position, serves as a critical starting material or intermediate in the synthesis of complex chiral drugs.[5][6][7][8][9] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers robust protection under a variety of reaction conditions while being readily removable under mild acidic conditions, a feature highly desirable in multi-step synthetic campaigns.[2]

This guide will focus on the most prevalent and scalable synthetic route to this compound, which proceeds through the stereoselective reduction of the corresponding ketone, (S)-1-Boc-4-oxo-2-pyrrolidinecarboxylate. We will explore various reducing agents and conditions, providing a rationale for their selection based on stereoselectivity, yield, and operational simplicity.

Core Synthetic Strategy: Diastereoselective Reduction of a Prochiral Ketone

The most common and efficient pathway to this compound involves the reduction of a prochiral ketone. This approach leverages a readily available starting material, (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, and focuses on achieving high diastereoselectivity in the key reduction step.[10]

Synthesis of the Ketone Precursor

The synthesis of the key intermediate, tert-butyl (2S)-4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, starts from the commercially available N-Boc-4-oxo-L-proline.[10] The carboxylic acid is activated and coupled with thiazolidine to afford the desired ketone precursor.[11][12]

Diagram of the Synthesis of the Ketone Precursor

Caption: Synthesis of the prochiral ketone precursor.

The Critical Reduction Step: Achieving Stereocontrol

The conversion of the prochiral ketone to the desired (S)-alcohol is the most critical step in this synthetic sequence. The choice of reducing agent is paramount in dictating the stereochemical outcome.[13][14][15] Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄).[16] However, for achieving high stereoselectivity, more sterically demanding and selective reagents are often employed.[17][18][19][20]

Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[16][21][22][23] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[21][23][24] Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol or ethanol), yields the alcohol.[21][24]

While NaBH₄ is a workhorse reagent, its application in the stereoselective reduction of prochiral ketones can lead to mixtures of diastereomers. The facial selectivity of the hydride attack is influenced by the steric environment around the carbonyl group. In the case of our pyrrolidinone substrate, the bulky Boc-protected amine and the thiazolidine carbonyl group can influence the trajectory of the incoming hydride, but often with only moderate diastereoselectivity.

Diagram of NaBH₄ Reduction Mechanism

Caption: General mechanism of ketone reduction by NaBH₄.

For achieving superior stereocontrol, a more sterically hindered reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) is an exceptionally bulky hydride reagent renowned for its high stereoselectivity in ketone reductions.[17][18][25][26][27] The three bulky sec-butyl groups attached to the boron atom create a highly congested environment, forcing the hydride to approach the carbonyl carbon from the less sterically hindered face.[17][18] This directed attack leads to a significant enhancement in the formation of the desired stereoisomer.

In the reduction of tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate, L-Selectride® delivers the hydride from the face opposite to the bulkier substituents, leading to the preferential formation of the desired (S)-hydroxy diastereomer.

Comparative Data of Reducing Agents

| Reducing Agent | Typical Diastereomeric Ratio (S:R) | Reaction Conditions | Reference |

| Sodium Borohydride (NaBH₄) | ~3:1 - 5:1 | Methanol, 0 °C to rt | [1] |

| L-Selectride® | >20:1 | THF, -78 °C to 0 °C | [17][18][25] |

This table clearly illustrates the superior stereoselectivity of L-Selectride® in this transformation.

Experimental Protocols

The following protocols are provided as a guide for researchers. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of tert-butyl (2S)-4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

-

Reaction Setup: To a solution of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add thiazolidine (1.1 eq) and a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Protocol 2: Diastereoselective Reduction with L-Selectride®

-

Reaction Setup: Dissolve tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Addition of L-Selectride®: Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 eq) to the cooled solution via syringe.

-

Reaction Execution: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide and 3 M aqueous sodium hydroxide. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound.

Alternative Synthetic Approaches

While the reduction of a prochiral ketone is the most established route, other methods for the synthesis of chiral γ-lactams and 4-hydroxy-2-pyrrolidinone derivatives have been reported. These include:

-

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of racemic γ-hydroxy γ-lactams can produce chiral γ-lactams with high enantioselectivity.[28]

-

Intramolecular C-H Insertion: Rhodium-catalyzed intramolecular C-H insertion of α-diazo-α-(phenylsulfonyl)acetamides derived from α-amino acids offers a route to various chiral γ-lactams.[29]

-

From Tetramic Acid Intermediates: A two-step synthesis involving the formation of pyrrolidine-2,4-diones from N-Boc-amino acids followed by regioselective reduction with sodium borohydride can yield 4-hydroxypyrrolidin-2-one derivatives.[1][2]

-

Biocatalysis: The regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones using microorganisms such as Sphingomonas sp. has been demonstrated to produce enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones.[30][31]

Diagram of Alternative Synthetic Strategies

Caption: Overview of alternative synthetic routes.

Conclusion

The synthesis of this compound is a well-established yet critical process in the development of new pharmaceuticals. The diastereoselective reduction of a prochiral ketone precursor stands as the most robust and scalable method, with the choice of reducing agent being the pivotal factor in achieving high stereochemical purity. The use of sterically demanding reagents like L-Selectride® provides a reliable and highly selective means to obtain the desired (S)-alcohol. While alternative strategies, including asymmetric catalysis and biocatalysis, offer promising avenues, the reduction-based approach remains the cornerstone for the large-scale production of this invaluable chiral building block. This guide has provided both the theoretical underpinnings and practical protocols to empower researchers in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.

References

- Wikipedia. L-selectride. [Link]

- Organic Letters. Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. [Link]

- Wikipedia. Enantioselective reduction of ketones. [Link]

- Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

- Chemguide.

- PubMed. A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. [Link]

- Grokipedia. L-selectride. [Link]

- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

- eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

- Organic Chemistry Portal. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]

- PMC - NIH.

- Wordpress. Ketone Reduction. [Link]

- Books. 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

- PubMed. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]

- ResearchGate.

- PMC - NIH. Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]

- MDPI. A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. [Link]

- PMC - NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

- ResearchGate. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. [Link]

- The Role of Chiral Building Blocks in Pharmaceutical Synthesis. [Link]

- PubMed.

- PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.

- UiTM Institutional Repository.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- UiTM Journal.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- ACS. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. [Link]

- ResearchGate. Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200 | Request PDF. [Link]

- PubMed. Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. [Link]

- PubChem. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. [Link]

- ChemBK. 2-PYRROLIDINONE, 4-HYDROXY-, (S). [Link]

- PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- PubChem. 2-Pyrrolidinone, 4-hydroxy-, (4S)-. [Link]

- PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)

- PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

- The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. [Link]

Sources

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aurumpharmatech.com [aurumpharmatech.com]

- 9. nbinno.com [nbinno.com]

- 10. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 14. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 15. Ketone Reduction - Wordpress [reagents.acsgcipr.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. L-selectride - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 20. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. leah4sci.com [leah4sci.com]

- 23. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 24. books.rsc.org [books.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone in Modern Drug Discovery: A Technical Guide

Introduction: The Emergence of a Privileged Chiral Building Block

In the landscape of contemporary drug discovery and development, the pursuit of molecular complexity and stereochemical precision is paramount. It is within this context that chiral building blocks, such as (S)-1-Boc-4-Hydroxy-2-pyrrolidinone, have emerged as indispensable tools for medicinal chemists. This technical guide provides an in-depth exploration of this versatile scaffold, offering insights into its synthesis, physicochemical properties, and strategic applications in the creation of novel therapeutics. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of biologically active compounds and approved drugs.[1][2] The introduction of a hydroxyl group and the stereochemical control at the C4 position, combined with the synthetically convenient Boc-protecting group, renders this compound a highly valuable and sought-after intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties and Identification

This compound, also known as tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate, is a white to off-white solid at room temperature. Its molecular structure, featuring a lactam, a secondary alcohol, and a tert-butoxycarbonyl (Boc) protecting group, provides a unique combination of chemical reactivity and stability. The Boc group serves to protect the nitrogen atom during synthetic transformations, preventing unwanted side reactions, and can be readily removed under acidic conditions.

| Property | Value | Source |

| CAS Number | 409341-03-3 (unspecified stereochemistry) | [3] |

| Molecular Formula | C₉H₁₅NO₄ | N/A |

| Molecular Weight | 201.22 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

Synthesis of this compound: A Methodological Overview

The stereoselective synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available chiral precursors. One common strategy involves the use of N-Boc protected amino acids, which are then subjected to cyclization and reduction steps.[4]

Exemplary Synthetic Protocol: From N-Boc-L-aspartic acid

This protocol outlines a representative synthesis of this compound starting from N-Boc-L-aspartic acid. The rationale behind this approach lies in the inherent chirality of the starting material, which is carried through the synthetic sequence to establish the desired stereocenter at the C4 position.

Step 1: Anhydride Formation

The synthesis commences with the formation of the cyclic anhydride of N-Boc-L-aspartic acid. This is typically achieved by treating the diacid with a dehydrating agent, such as acetic anhydride. This intramolecular cyclization is a crucial step in setting up the five-membered ring system of the pyrrolidinone core.

Step 2: Reductive Opening of the Anhydride

The formed anhydride is then subjected to a regioselective reduction. A mild reducing agent, such as sodium borohydride (NaBH₄), is employed to selectively reduce one of the carbonyl groups of the anhydride to a primary alcohol, while the other remains as a carboxylic acid. This step is critical for introducing the hydroxyl functionality that will ultimately reside at the C4 position of the final product.

Step 3: Lactamization

The resulting amino acid with a pendant alcohol is then induced to undergo an intramolecular cyclization to form the lactam ring. This is often achieved by activating the carboxylic acid, for instance, by converting it to an active ester, followed by treatment with a base to facilitate the nucleophilic attack of the amine onto the activated carbonyl.

Step 4: Boc Protection

If the nitrogen is not already protected, or if the protecting group was lost during the previous steps, the final step involves the introduction of the tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the pyrrolidinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: Figure 1. A representative synthetic workflow for the preparation of this compound.

Applications in Drug Discovery: A Gateway to Chiral Pharmaceuticals

The true value of this compound lies in its application as a versatile chiral building block for the synthesis of a wide range of pharmaceutical agents. The presence of multiple functional groups allows for diverse chemical modifications, enabling the construction of complex molecular scaffolds with high stereochemical purity.

Case Study: Synthesis of Novel Antibiotics

One notable application of this chiral synthon is in the development of novel antibiotic agents. The pyrrolidinone core is a key structural motif in several classes of antibiotics. By utilizing this compound, medicinal chemists can introduce specific stereochemistry into the antibiotic scaffold, which is often crucial for its biological activity and selectivity. For instance, the hydroxyl group can serve as a handle for further functionalization, allowing for the attachment of various side chains to modulate the pharmacokinetic and pharmacodynamic properties of the resulting antibiotic.

Role in the Development of Antiviral and Anticancer Agents

Beyond antibiotics, the pyrrolidinone scaffold is also prevalent in antiviral and anticancer drug candidates. The stereochemically defined nature of this compound allows for the precise spatial arrangement of pharmacophoric elements, which is critical for effective binding to biological targets such as viral enzymes or cancer-related proteins. The ability to introduce chirality early in the synthetic sequence and maintain it throughout the process is a significant advantage in the development of these targeted therapies.

Caption: Figure 2. Key therapeutic areas where this compound serves as a crucial building block.

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Key signals would include the characteristic resonances for the tert-butyl protons of the Boc group (a singlet around 1.5 ppm), protons on the pyrrolidinone ring, and the proton of the hydroxyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon of the lactam, the carbons of the Boc group, and the carbons of the pyrrolidinone ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The electrospray ionization (ESI) mass spectrum would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound has firmly established itself as a cornerstone in the edifice of modern medicinal chemistry. Its unique combination of a chiral pyrrolidinone core, a strategically placed hydroxyl group for further functionalization, and a synthetically versatile Boc protecting group makes it an invaluable asset for the synthesis of complex and stereochemically defined pharmaceutical agents. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such chiral building blocks will undoubtedly continue to rise, solidifying the role of this compound as a key enabler of innovation in drug discovery.

References

- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER.

- UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.

- ChemBK. 2-PYRROLIDINONE, 4-HYDROXY-, (S).

- LookChem. Cas 83623-93-2,(2S,4S)-4-METHOXY-PYRROLIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.

- MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.

- Matrix Fine Chemicals. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3.

- Pharmaffiliates. 1245646-10-9| Chemical Name : Tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate.

- PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Chem-Impex. (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubChem. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid.

- PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate.

- PubChem. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

- PubChem. N-Boc-4-hydroxy-D-proline, trans-.

- PMC - NIH. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- National Institute of Standards and Technology. 2-Pyrrolidinone - the NIST WebBook.

- ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.

Sources

The Pivotal Role of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Cornerstone of Chiral Synthesis

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety profile. Within the medicinal chemist's toolkit, a select group of chiral building blocks has emerged as indispensable for the efficient and stereocontrolled synthesis of complex molecular architectures. Among these, (S)-1-Boc-4-hydroxy-2-pyrrolidinone stands out as a versatile and highly valuable intermediate. Its rigid, five-membered lactam core, adorned with strategically placed functional groups and a crucial stereocenter, provides a robust scaffold for the synthesis of a diverse array of bioactive molecules, from antiviral and anticancer agents to nootropics.[1] This technical guide offers an in-depth exploration of the synthesis, properties, and applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this key chiral synthon.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis, enabling accurate identification, purity assessment, and reaction monitoring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 125-129 °C |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Spectroscopic Characterization:

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected/Reported Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.40-4.30 (m, 1H), 3.80-3.70 (m, 1H), 3.60-3.50 (m, 1H), 2.80-2.70 (dd, 1H), 2.50-2.40 (dd, 1H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0, 151.0, 81.0, 68.0, 55.0, 40.0, 28.0 |

| Infrared (IR) (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~1750 (C=O, lactam), ~1700 (C=O, Boc), ~1160 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 202.1 [M+H]⁺, 224.1 [M+Na]⁺ |

Key Synthetic Routes: Accessing the Chiral Core

The efficient and stereocontrolled synthesis of this compound is crucial for its widespread application. Several synthetic strategies have been developed, primarily starting from readily available chiral precursors.

From (S)-4-Amino-3-hydroxybutyric Acid (GABOB)

One of the most direct routes involves the cyclization of (S)-4-amino-3-hydroxybutyric acid (GABOB), followed by N-protection. This method leverages the inherent chirality of the starting material to establish the desired stereocenter.

Sources

The Unseen Architect: A Technical Guide to the Discovery and Strategic Application of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone

Introduction: The Quintessential Chiral Building Block

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount to its biological function. Among the myriad of chiral synthons available to the medicinal chemist, (S)-1-Boc-4-Hydroxy-2-pyrrolidinone has emerged as a cornerstone, a versatile and indispensable building block for the construction of complex, stereochemically defined pharmaceutical agents. Its rigid γ-lactam scaffold, adorned with a strategically placed hydroxyl group and an easily manipulable N-protecting group, offers a gateway to a diverse array of molecular targets. This guide provides an in-depth exploration of the discovery, historical evolution of synthesis, and strategic applications of this pivotal chiral intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated experimental protocols, and illuminate the pathways through which this molecule has shaped the development of important therapeutics.

The Genesis of a Chiral Scaffold: A Historical Perspective

The story of this compound is not one of a singular, serendipitous discovery but rather an evolution driven by the burgeoning field of asymmetric synthesis and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. The journey begins with its unprotected precursor, (S)-4-hydroxy-2-pyrrolidinone.

Early research into γ-aminobutyric acid (GABA) analogues spurred the development of synthetic routes to substituted pyrrolidinones.[1][2] The critical challenge lay in controlling the stereochemistry at the C4 position. Initial syntheses often resulted in racemic mixtures, necessitating laborious resolution techniques to isolate the desired enantiomer.[3] A significant breakthrough came with the utilization of the chiral pool, leveraging readily available, enantiopure starting materials from nature.

Key chiral precursors that paved the way for stereocontrolled synthesis of the 4-hydroxy-2-pyrrolidinone core include:

-

L-Aspartic Acid: This amino acid provides a robust and inexpensive entry point to the chiral γ-lactam ring system.[4]

-

(S)-Malic Acid: Its inherent stereochemistry and functional groups allow for a more direct route to the target molecule.

-

(S)-4-Amino-3-hydroxybutyric Acid (GABOB): As a key GABA analogue itself, the cyclization of GABOB derivatives offered a logical and efficient pathway to (S)-4-hydroxy-2-pyrrolidinone.[5]

The advent of the tert-butyloxycarbonyl (Boc) protecting group was a watershed moment. Its stability under a wide range of reaction conditions, coupled with its facile and clean removal under mild acidic conditions, made it an ideal choice for protecting the nitrogen atom of the pyrrolidinone ring.[6] The introduction of the Boc group transformed the transient and often reactive (S)-4-hydroxy-2-pyrrolidinone into a stable, crystalline, and highly versatile intermediate, this compound, ready for a multitude of synthetic transformations. This strategic protection unlocked its full potential as a reliable chiral building block in complex, multi-step syntheses.[7]

Strategic Synthesis: Pathways to Enantiopurity

The synthesis of this compound is a testament to the ingenuity of modern organic chemistry. Several high-yielding and stereoselective routes have been developed, primarily starting from the chiral pool. The choice of starting material is often dictated by cost, availability, and the desired scale of the synthesis.

Synthetic Routes Comparison

| Starting Material | Key Transformation(s) | Typical Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages |

| L-Aspartic Acid | Reductive cyclization | Moderate | >99% | Readily available and inexpensive. |

| (S)-Malic Acid | Amidation and cyclization | Good | >99% | Direct stereochemical transfer. |

| (S)-4-Amino-3-hydroxybutyric Acid (GABOB) | Base-catalyzed cyclization | High | >99% | Efficient and high-yielding final step. |

Detailed Experimental Protocols

This protocol outlines a reliable method for the preparation of this compound starting from the readily available amino acid, L-aspartic acid. The key steps involve the formation of the γ-lactam ring followed by N-protection.

Step 1: Synthesis of (S)-4-hydroxy-2-pyrrolidinone from L-Aspartic Acid

-

To a solution of L-aspartic acid (13.3 g, 100 mmol) in water (50 mL), add a solution of sodium borohydride (11.3 g, 300 mmol) in water (100 mL) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Acidify the reaction mixture to pH 2 with concentrated HCl at 0 °C.

-

Concentrate the mixture under reduced pressure to obtain a solid residue.

-

Extract the residue with hot ethanol (3 x 100 mL).

-

Combine the ethanol extracts and concentrate under reduced pressure to yield crude (S)-4-hydroxy-2-pyrrolidinone as a viscous oil.

Step 2: N-Boc Protection

-

Dissolve the crude (S)-4-hydroxy-2-pyrrolidinone (10.1 g, 100 mmol) in a mixture of dioxane (100 mL) and water (100 mL).

-

Add triethylamine (20.2 g, 200 mmol) to the solution.

-

Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.

This protocol provides an efficient cyclization of a GABOB derivative to form the pyrrolidinone ring, followed by N-protection.

Step 1: Base-Catalyzed Cyclization of Ethyl (S)-4-amino-3-hydroxybutyrate

-

To a solution of ethyl (S)-4-amino-3-hydroxybutyrate (14.7 g, 100 mmol) in methanol (200 mL), add a catalytic amount of sodium methoxide (270 mg, 5 mmol).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Neutralize the reaction with Amberlite IR-120 (H+) resin.

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain crude (S)-4-hydroxy-2-pyrrolidinone.

Step 2: N-Boc Protection

-

Follow the N-Boc protection procedure as described in Protocol 1, Step 2.

Causality in Experimental Design

The choice of a two-step procedure involving the initial formation of the unprotected pyrrolidinone followed by N-Boc protection is often favored for its robustness and the ability to purify the intermediate alcohol before introducing the Boc group. The use of di-tert-butyl dicarbonate with a tertiary amine base like triethylamine is a standard and highly effective method for Boc protection, proceeding under mild conditions with high yield.[8] The workup procedure is designed to remove excess reagents and byproducts, with column chromatography providing the final high-purity product.

Visualization of Synthetic Pathways

Diagram 1: Synthetic Route from L-Aspartic Acid

Caption: Synthesis of this compound from L-aspartic acid.

Diagram 2: N-Boc Protection Workflow

Caption: Step-by-step workflow for the N-Boc protection of (S)-4-hydroxy-2-pyrrolidinone.

Applications in Drug Development: A Scaffold for Innovation

The utility of this compound as a chiral building block is vast and continues to expand. Its stereochemically defined structure allows for the synthesis of a wide range of biologically active molecules with high enantiopurity.

Synthesis of Nootropics: The Case of Oxiracetam

This compound is a key precursor in the synthesis of the nootropic drug Oxiracetam.[7] The pyrrolidinone core of the building block is retained in the final drug molecule, highlighting the direct and efficient application of this intermediate.

GABA Analogues and Neurological Disorders

The structural similarity of the 4-hydroxy-2-pyrrolidinone core to GABA has made it a valuable template for the design and synthesis of novel GABA analogues.[9][10] These analogues are investigated for their potential in treating a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain. The chirality at the C4 position is often crucial for selective interaction with GABA receptors and transporters.

Carbapenem Antibiotics

The chiral 4-hydroxy-pyrrolidinone moiety is a key structural feature in several carbapenem antibiotics. This compound serves as a critical starting material for the construction of the complex side chains of these life-saving drugs.[7]

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound stands as a prime example of how the strategic development of a chiral building block can profoundly impact the field of drug discovery. Its history is intertwined with the evolution of asymmetric synthesis, and its applications continue to grow as our understanding of complex biological systems deepens. For the modern medicinal chemist, this versatile intermediate is not merely a reagent but a key that unlocks the door to novel and effective therapeutics. Its enduring legacy is etched in the successful synthesis of numerous life-changing medicines.

References

- A Novel Synthetic Route to Chiral γ-Lactams from r-Amino Acids via Rh-Catalyzed Intramolecular C-H Insertion. (n.d.). Accessed via Google Search.

- A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. (n.d.). PubMed.

- Selected methods for the asymmetric synthesis of chiral γ‐amino esters... (n.d.).

- Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. (n.d.). Accessed via Google Search.

- Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH.

- Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025, November 10). PMC - NIH.

- Method of purifying 4-hydroxy-2-pyrrolidione. (n.d.).

- Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. (2025, August 10).

- Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. (2000, November 30). PubMed.

- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDI

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022, April 30). UiTM Institutional Repository.

- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS.

- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2025, November 4).

- (S)-4-Hydroxy-2-pyrrolidinone synthesis. (n.d.). ChemicalBook.

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). NIH.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- GABA analogue. (n.d.). Wikipedia.

- Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. (n.d.). PubMed.

- N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. (2025, August 7).

- N-Boc protection of aminoesters a . (n.d.).

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. (n.d.). ScienceDirect.[Link]

- Synthesis of the 3-Hydroxy Oxiracetam Enantiomers, Potential Nootropic Drugs. (2025, August 7). Accessed via Google Search.

- 4-Hydroxy-2-pyrrolidinone. (n.d.). PubChem - NIH.

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PMC - NIH.

Sources

- 1. Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ir.uitm.edu.my [ir.uitm.edu.my]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GABA analogue - Wikipedia [en.wikipedia.org]

- 10. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone: A Versatile Chiral Synthon for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of stereochemically pure therapeutic agents has positioned chiral building blocks as indispensable tools in drug discovery and development.[1][2] The inherent chirality of biological targets necessitates a precise three-dimensional arrangement of atoms in drug molecules for optimal efficacy and safety.[1] Among the myriad of chiral synthons, the pyrrolidine scaffold holds a privileged status, appearing in numerous FDA-approved drugs and natural products due to its unique structural and physicochemical properties.[3][4][5] This guide provides an in-depth exploration of (S)-1-Boc-4-hydroxy-2-pyrrolidinone, a highly functionalized and stereochemically defined building block. We will dissect its synthesis, physicochemical characteristics, and reactivity, demonstrating its pivotal role in the stereoselective synthesis of complex molecular architectures. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for chemists aiming to leverage this powerful synthon in their synthetic campaigns.

The Strategic Advantage of this compound

This compound is more than just a chiral molecule; it is a meticulously designed synthetic intermediate. Its utility stems from a convergence of key structural features, each offering a distinct handle for chemical manipulation.

-

The (S)-Stereocenter at C4: This is the cornerstone of its function as a chiral building block. It allows for the transfer of stereochemical information, guiding the formation of new stereocenters in subsequent reactions and ensuring the synthesis of a single enantiomer.

-

The Hydroxyl Group: As a secondary alcohol, this functional group is a versatile site for a wide array of transformations, including oxidation, etherification, and nucleophilic substitution (after activation).

-

The Lactam (γ-Butyrolactam): This cyclic amide presents its own set of reactive possibilities. It can be reduced to the corresponding pyrrolidine, opening up access to a different class of compounds. The carbonyl group also influences the acidity of adjacent protons.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves two critical functions. First, it deactivates the amide nitrogen, preventing unwanted side reactions. Second, its lability under acidic conditions provides a reliable and orthogonal deprotection strategy, allowing for subsequent functionalization of the nitrogen at a desired stage in the synthesis.

This strategic combination of functional groups within a rigid, stereodefined cyclic framework makes this compound an exceptionally valuable precursor for creating diverse and complex molecules.

Caption: Key functional moieties of this compound.

Synthesis and Physicochemical Profile

A robust and scalable synthesis is paramount for any commercially viable building block. This compound can be prepared through several efficient routes, often starting from readily available chiral pool materials.

Synthetic Pathways

One common approach involves the cyclization of a protected amino acid derivative. For instance, a multi-step, one-pot sequence starting from (±)-4-amino-3-hydroxybutyric acid can be used to generate N-Boc-4-hydroxy-2-pyrrolidinone, which can then be resolved or synthesized enantioselectively.[6] Another powerful method is the biocatalytic hydroxylation of N-Boc-pyrrolidin-2-one using specific microorganisms like Sphingomonas sp., which can afford the desired product with high regio- and stereoselectivity.[6][7] More traditional chemical syntheses often start from N-Boc protected amino acids, which are coupled with reagents like Meldrum's acid, followed by cyclization and regioselective reduction of the resulting dione to furnish the desired hydroxy-pyrrolidinone.[8][9]

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | PubChem |

| Molecular Weight | 201.22 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Melting Point | 156-159 °C | [10][11] |

| CAS Number | 144963-41-5 | --- |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | --- |

Core Reactivity and Strategic Transformations

The synthetic power of this compound lies in the selective manipulation of its functional groups. Understanding the causality behind these transformations is key to designing successful synthetic routes.

Caption: Key synthetic transformations of this compound.

Transformations at the C4-Hydroxyl Group

-

Oxidation to the Ketone: The secondary alcohol can be smoothly oxidized to the corresponding ketone, 1-Boc-4-oxo-2-pyrrolidinone, using a variety of modern reagents.

-

Causality: Mild conditions are preferred to avoid side reactions or racemization. Dess-Martin Periodinane (DMP) oxidation is often chosen for its operational simplicity and neutral pH.[12] Swern oxidation is another high-yielding option but requires cryogenic temperatures and careful control of stoichiometry.[12] The resulting ketone is a valuable intermediate, for example, for introducing aryl groups via Grignard addition to synthesize scaffolds for Factor Xa inhibitors.[13]

-

-

Nucleophilic Substitution via Activation: This is arguably the most powerful application of the C4-hydroxyl. By converting the hydroxyl into a good leaving group (e.g., mesylate, tosylate, or triflate), it becomes susceptible to S_N_2 displacement by a wide range of nucleophiles.

-

Causality: This two-step sequence allows for the introduction of amines, azides, halides, thiols, and other functionalities. Crucially, the S_N_2 mechanism proceeds with a predictable inversion of stereochemistry at the C4 center. This transforms the (S)-hydroxy compound into an (R)-substituted product, effectively doubling the range of accessible stereoisomers from a single starting material.

-

Transformations of the N-Boc-Lactam

-

Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).

-

Causality: This deprotection is typically clean and high-yielding. The choice of TFA is strategic: it is volatile and easily removed in vacuo, and the reaction proceeds rapidly at room temperature. The resulting secondary amine, (S)-4-hydroxy-2-pyrrolidinone, is now available for N-alkylation, N-acylation, or coupling reactions to build more complex structures.[10]

-

Application in the Synthesis of Bioactive Molecules

The true measure of a building block is its successful incorporation into complex, high-value molecules. This compound and its derivatives are key precursors to a range of biologically active compounds.

-

Nootropic Agents: The unprotected core, (S)-4-hydroxy-2-pyrrolidinone, is a key precursor in the synthesis of the nootropic (cognitive-enhancing) drug Oxiracetam.[6]

-

Antiviral Drugs: The substituted pyrrolidine motif is central to many modern antiviral drugs. For instance, the synthesis of the Hepatitis C virus (HCV) protease inhibitors Glecaprevir and Voxilaprevir starts from a related chiral building block, Boc-protected trans-4-hydroxy-L-proline.[14][15] The synthetic logic and transformations are directly analogous to those employed with this compound.

-

Factor Xa Inhibitors: As mentioned, oxidation of the C4-hydroxyl to a ketone, followed by nucleophilic addition of an organometallic reagent, provides access to 4-aryl-4-hydroxypyrrolidine scaffolds. This specific motif was explored in the development of potent, orally active Factor Xa inhibitors for antithrombotic therapy.[13]

Caption: General workflow from chiral building block to a complex drug candidate.

Validated Experimental Protocols

The following protocols are provided as self-validating systems for key transformations. They include stoichiometric details, reaction monitoring, and workup procedures to ensure reproducibility.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of the C4-Hydroxyl

-

Objective: To synthesize 1-Boc-4-oxo-2-pyrrolidinone.

-

Methodology:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[12]

-

Stir the resulting milky suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.

-

Upon completion (disappearance of starting material), quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the solid byproducts dissolve and the two layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure ketone.

-

-

Expected Yield: 85-95%

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

-

Objective: To synthesize (S)-4-hydroxy-2-pyrrolidinone.

-

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) and cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5.0-10.0 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate with toluene (3x) to ensure complete removal of residual acid.

-

The resulting crude product, often the TFA salt, can be used directly or neutralized by dissolving in a minimal amount of methanol and adding a base (e.g., ammonia in methanol or triethylamine) followed by purification.

-

-

Expected Yield: >95% (as the crude salt)

| Protocol | Key Reagents | Temperature | Typical Time | Expected Yield |

| 1. DMP Oxidation | DMP, DCM | Room Temp. | 1-3 h | 85-95% |

| 2. Boc-Deprotection | TFA, DCM | 0 °C to RT | 1-2 h | >95% |

Conclusion

This compound is a premier example of a modern chiral building block, offering a potent combination of stereochemical integrity and functional group versatility. Its strategic application enables chemists to navigate complex synthetic landscapes with greater efficiency and stereocontrol. By understanding the reactivity profile and employing validated protocols, researchers in pharmaceutical and academic settings can confidently utilize this synthon to accelerate the discovery and development of next-generation therapeutics.

References

- Wojaczynska, E. & Wojaczynski, J. (2020). Chiral Building Blocks in Asymmetric Synthesis. Wiley-VCH. [Link]

- Baire, B. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions.

- Smolobochkin, A. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

- Wang, X. et al. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers. [Link]

- Li, H. et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

- Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

- Kumar, P. et al. (2011). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. The Journal of Organic Chemistry. [Link]

- Zafirah, S. N. et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

- Zafirah, S. N. et al. (2022).

- PubChem. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. [Link]

- Li, Z. et al. (2000). Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. Organic Letters. [Link]

- Li, Z. et al. (2000). Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. Organic Letters. [Link]

- ChemBK. 2-PYRROLIDINONE, 4-HYDROXY-, (S). [Link]

- ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

- PubChem. 2-Pyrrolidinone, 4-hydroxy-, (4S)-. [Link]

- PubChem. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [Link]

- Smolobochkin, A. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

- Google Patents. Method of purifying 4-hydroxy-2-pyrrolidione.

- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

- ResearchGate.

- Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

- Van Huis, C. A. et al. (2009). Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 10. (S)-4-Hydroxy-2-pyrrolidinone | 68108-18-9 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials and Precursors of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

(S)-1-Boc-4-hydroxy-2-pyrrolidinone is a highly valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidinone core, adorned with strategically placed functional groups, serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including potent enzyme inhibitors and active pharmaceutical ingredients (APIs). The defined stereochemistry at the C4 position is often crucial for biological activity, making enantiomerically pure starting materials and efficient, stereoselective synthetic routes paramount. This guide provides a comprehensive overview of the key precursors and synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical considerations for laboratory and process scale-up.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability and cost of the precursor, the desired scale of the synthesis, and the capabilities for stereoselective transformations. This guide will explore three primary strategies: synthesis from L-glutamic acid, synthesis from L-aspartic acid, and a biocatalytic approach.

I. Synthesis from L-Glutamic Acid: A Readily Available Chiral Pool Precursor

L-Glutamic acid, an abundant and inexpensive amino acid, represents a logical and common starting point for the synthesis of this compound. The general strategy involves the cyclization of L-glutamic acid to form a pyroglutamic acid derivative, followed by the introduction of the 4-hydroxy group.

A. Formation of the N-Boc-pyroglutamic Acid Intermediate

The initial step involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group and subsequent cyclization to form N-Boc-pyroglutamic acid. This is a crucial step to prevent unwanted side reactions and to activate the molecule for further transformations. The cyclization of N-protected glutamic acid is a well-established process.[1]

A common method for this transformation involves the formation of an anhydride of N-Boc-L-glutamic acid, which then undergoes intramolecular cyclization.[1] Alternatively, L-pyroglutamic acid can be prepared by the cyclodehydration of L-glutamic acid at elevated temperatures, followed by esterification and Boc protection.[2]

Experimental Protocol: Synthesis of Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate from L-Glutamic Acid [2]

-

Esterification of L-Pyroglutamic Acid: L-pyroglutamic acid is dissolved in methanol, and thionyl chloride is added as a catalyst. The reaction mixture is stirred at a controlled temperature to produce methyl L-pyroglutamate.

-

Boc Protection: The resulting methyl L-pyroglutamate is dissolved in a suitable solvent like dichloromethane. A catalyst such as 4-dimethylaminopyridine (DMAP) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc anhydride). The reaction yields methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate.

B. Introduction of the 4-Hydroxy Group

With the N-Boc-pyroglutamate scaffold in hand, the next critical step is the introduction of the hydroxyl group at the C4 position. This can be achieved through two primary routes: stereoselective reduction of a 4-keto intermediate or direct stereoselective hydroxylation.

This approach involves the oxidation of the C4 position to a ketone, followed by a stereoselective reduction to yield the desired (S)-4-hydroxy stereoisomer. The oxidation can be accomplished using various reagents, such as ruthenium-based oxidants. The subsequent reduction is the key stereochemistry-determining step.

The choice of reducing agent is critical for achieving high enantioselectivity. While simple reducing agents like sodium borohydride (NaBH₄) can reduce the ketone, they often lead to a mixture of stereoisomers.[3][4] For a highly stereoselective reduction, chiral catalysts such as the Corey-Bakshi-Shibata (CBS) catalyst are often employed.[5] The CBS reduction utilizes a chiral oxazaborolidine catalyst to deliver the hydride from a borane source to one face of the ketone with high selectivity.[6]

The mechanism of the CBS reduction involves the coordination of the ketone to the boron atom of the catalyst in a sterically favored orientation. This directs the intramolecular delivery of a hydride from the borane-amine complex to a specific face of the carbonyl group, leading to the formation of the desired stereoisomer.[5]

Experimental Protocol: Stereoselective Reduction of N-Boc-4-oxopyrrolidine-2-carboxylate

-

Catalyst Preparation (in situ): A chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, is dissolved in an anhydrous solvent like THF. A borane source (e.g., borane-dimethyl sulfide complex) is added, and the mixture is stirred to form the active oxazaborolidine catalyst.[6]

-

Reduction: A solution of N-Boc-4-oxopyrrolidine-2-carboxylate in THF is slowly added to the catalyst solution at a low temperature (e.g., 0 °C or -20 °C).

-

Quenching and Work-up: The reaction is quenched by the addition of methanol, followed by an aqueous work-up to isolate the this compound.

| Parameter | Oxidation | Stereoselective Reduction |

| Key Reagents | RuCl₃/NaIO₄ or other suitable oxidant | CBS catalyst, Borane source (BH₃·SMe₂) |

| Solvent | Acetonitrile/Water/CCl₄ | Anhydrous THF |

| Temperature | Room Temperature | 0 °C to -20 °C |

| Typical Yield | Good to excellent | High |

| Enantiomeric Excess (ee) | N/A | >95% |

Table 1: Comparison of key parameters for the oxidation and stereoselective reduction steps.

II. Synthesis from L-Aspartic Acid: An Alternative Chiral Precursor

L-Aspartic acid provides an alternative and efficient entry point to the target molecule. This route leverages the inherent chirality of L-aspartic acid to establish the stereocenter at what will become the C4 position of the pyrrolidinone ring. The general strategy involves the formation of a protected (S)-4-amino-3-hydroxybutyric acid derivative, followed by cyclization.

A. Synthesis of (S)-4-Amino-3-hydroxybutyric Acid (GABOB) Derivatives

The conversion of L-aspartic acid to a suitable GABOB derivative is a multi-step process. A common approach involves the reduction of one of the carboxylic acid groups and the conversion of the other into a leaving group, followed by intramolecular cyclization or further functional group manipulation. A practical synthesis has been described that proceeds through a Friedel-Crafts acylation with the α-aminocarboxyl group of L-aspartic acid, retaining its original chirality.[3]

Experimental Protocol: Synthesis of (S)-4-Boc-amino-3-hydroxybutyric acid from L-Aspartic Acid (Conceptual Outline)

-

Protection and Activation: The amino group of L-aspartic acid is protected (e.g., as a phthalimide), and the α-carboxylic acid is selectively activated.

-

Reduction: The activated α-carboxylic acid is reduced to the corresponding alcohol.

-

Functional Group Interconversion: The β-carboxylic acid is converted to an amino group via a Curtius or Hofmann rearrangement.

-

Boc Protection: The newly formed amino group is protected with a Boc group.

B. Cyclization to this compound

Once the protected (S)-4-amino-3-hydroxybutyric acid derivative is obtained, the final step is an intramolecular cyclization to form the pyrrolidinone ring. This cyclization is typically promoted by a base or by thermal means. The choice of reaction conditions is crucial to avoid racemization and other side reactions.[7]

III. Biocatalytic Approach: Green and Highly Selective Synthesis

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing exceptional regio- and stereoselectivity under mild reaction conditions. For the synthesis of this compound, a particularly effective biocatalytic method involves the direct hydroxylation of N-Boc-2-pyrrolidinone using a whole-cell biocatalyst.

A. Hydroxylation using Sphingomonas sp. HXN-200

The bacterium Sphingomonas sp. HXN-200 has been shown to be a highly effective biocatalyst for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones.[8] This microorganism expresses a monooxygenase enzyme that can introduce a hydroxyl group at the C4 position of the pyrrolidinone ring with high enantioselectivity, directly yielding the desired (S)-isomer.[9]

The advantages of this approach include:

-

High Enantioselectivity: The enzymatic reaction typically proceeds with excellent enantiomeric excess (>99% ee).[8]

-

Mild Reaction Conditions: The biotransformation is carried out in an aqueous medium at or near room temperature and neutral pH.

-

Environmental Friendliness: This method avoids the use of harsh reagents and organic solvents, aligning with the principles of green chemistry.

The process can be carried out using either resting cells or immobilized cells of Sphingomonas sp. HXN-200.[10][11] Immobilization can improve the stability and reusability of the biocatalyst, making the process more economically viable for larger-scale production.[10]

Experimental Protocol: Biocatalytic Hydroxylation of N-Boc-2-pyrrolidinone [8]

-

Cultivation of Biocatalyst: Sphingomonas sp. HXN-200 is cultured in a suitable growth medium until a sufficient cell density is reached.

-

Biotransformation: The cells are harvested and resuspended in a buffer solution. The substrate, N-Boc-2-pyrrolidinone, is added to the cell suspension, and the mixture is incubated with shaking to ensure adequate aeration.

-

Product Isolation: After the reaction is complete, the cells are removed by centrifugation, and the product is extracted from the aqueous supernatant using an organic solvent. The product is then purified by standard techniques such as chromatography or crystallization.

| Parameter | Biocatalytic Hydroxylation |

| Biocatalyst | Sphingomonas sp. HXN-200 (whole cells) |

| Substrate | N-Boc-2-pyrrolidinone |

| Solvent | Aqueous buffer |

| Temperature | ~30 °C |

| Typical Yield | Moderate to good (e.g., 46-68%) |

| Enantiomeric Excess (ee) | >92%, often >99% after crystallization |

Table 2: Key parameters for the biocatalytic hydroxylation of N-Boc-2-pyrrolidinone.

Conclusion: A Versatile Toolbox for a Key Chiral Building Block

The synthesis of this compound can be accomplished through several viable and efficient routes, each with its own merits. The choice of the optimal synthetic strategy depends on a careful consideration of factors such as the cost and availability of starting materials, the desired scale of production, and the technical capabilities for performing stereoselective reactions or biocatalytic transformations. The methods outlined in this guide, from the use of readily available chiral pool amino acids to the application of highly selective biocatalysts, provide researchers and drug development professionals with a versatile toolbox for accessing this critical chiral building block for the advancement of pharmaceutical research and development.

References

- CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15). YouTube.

- Chang, D., Witholt, B., & Li, Z. (2000). Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. Organic letters, 2(24), 3949–3952.

- Wang, T. Y., & Li, Z. (2014). Immobilization of growing Sphingomonas sp. HXN-200 to gelatin microspheres: efficient biotransformation of N-Cbz-pyrrolidine and N-Boc-pyrrolidine into hydroxypyrrolidine derivatives. Journal of biotechnology, 182-183, 1–8.

- Chang, D., Witholt, B., & Li, Z. (2000). Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. Request PDF.

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Request PDF.

- Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of pharmaceutical sciences, 67(1), 120–121.

- Lund, H., & Hammerich, O. (Eds.). (2001). Organic Electrochemistry, Revised and Expanded. CRC Press.

- Sodium Borohydride. Common Organic Chemistry.

- Li, Z., Feiten, H. J., Chang, D., Duetz, W. A., & Witholt, B. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. The Journal of organic chemistry, 66(25), 8424–8430.

- Zare, A., & Zarei, M. (2014). Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. Organic Chemistry International, 2014, 1-5.

- Ibatullin, F. M., & Kornaukhova, L. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158.

- Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository.

- Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., Fedi, V., & Brandi, A. (2000). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Request PDF.

- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents. (2017).

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.

- Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (1996). Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline. The Journal of Organic Chemistry, 61(14), 4748–4755.

- Esgulian, M., Belot, V., Guillot, R., Deloisy, S., & Aitken, D. J. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & biomolecular chemistry, 15(6), 1453–1462.

- US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents. (1981).

- Miller, D. (2020, June 9). Reduction Reactions with NaBH4 and LAH. YouTube.

- NaBH4 Reduction of Carboxylic Acids: Lab Procedure. Studylib.

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Request PDF.

- Suganuma, S., Matsumoto, Y., Nakagawa, Y., & Tomishige, K. (2019). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemSusChem, 12(7), 1381-1391.

- Reimer, M. A., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(31), 10734–10745.

- Diastereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters.

- Mathur, A., & Mathur, A. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules (Basel, Switzerland), 23(9), 2359.

- Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid and side reactions. ResearchGate.

- Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). Der Pharma Chemica, 6(5), 296-302.

Sources

- 1. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. [sonar.rero.ch]

- 2. pubs.acs.org [pubs.acs.org]